tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Overview
Description
“tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate” is a chemical compound with the CAS Number: 1341039-06-2 . It has a molecular formula of C14H24N2O3 and a molecular weight of 268.35 g/mol . The compound is typically in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-4-6-14(10-16)7-5-11(17)15-9-14/h4-10H2,1-3H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is typically in a solid form . It has a molecular weight of 268.35 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- A study describes efficient syntheses of both enantiomers of a spirodiamine diester from aspartic acid, which includes transformations relevant to tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate. This process involves key steps like Horner-Wadsworth-Emmons olefination and spirocyclization (Almond-Thynne et al., 2018).
- Another study outlines the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate. This synthesis provides a convenient entry point to novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Biological Activities and Applications
- Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones indicates significant antihypertensive activity in certain derivatives. These findings suggest potential therapeutic applications of related structures like tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate in the treatment of hypertension (Clark et al., 1983).
- A review discussing the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, to which tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate is structurally related, highlights their potential in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Novel Synthetic Methods and Derivatives
- A study on the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives, closely related to tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate, reveals their potential as inhibitors for treating chronic kidney diseases, suggesting similar applications for tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate (Kato et al., 2014).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl 8-oxo-2,9-diazaspiro[4.6]undecane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)5-4-11(17)15-8-6-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWDUJGUKCNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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